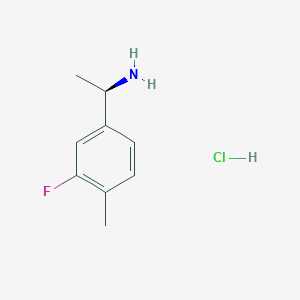

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

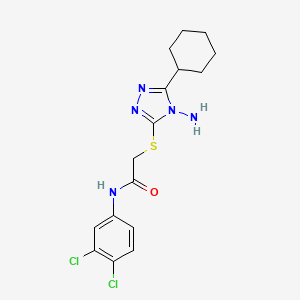

The molecular structure of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide consists of a benzamide core with a butoxy group and a 1,1-dioxidotetrahydrothiophen-3-yl group attached. The exact structure can be determined using techniques such as NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

Synthesis and Properties of Ortho-linked Polyamides : This study discusses the synthesis and properties of polyamides with flexible main-chain ether linkages, offering insights into the polymer chemistry that could be relevant to derivatives of benzamide-like compounds. The polyamides displayed noncrystalline structures, high solubility in polar solvents, and useful levels of thermal stability, making them potentially applicable in the creation of flexible and tough films (Hsiao et al., 2000).

Antitumor Effects and Synthesis

Synthesis and Antitumor Effects : A compound structurally similar to the one , N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, has been reported to have potential antitumor effects. The synthesis process starting from commercially available materials and its evaluation might provide a framework for studying the antitumor properties of related benzamide derivatives (Bin, 2015).

Defense Mechanisms in Plants

Hydroxamic Acids in Plant Defense : Although not directly related, the study on hydroxamic acids' role in cereals' defense against pests and diseases highlights the importance of functional groups that may be present in compounds like 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. Such research underscores the biological and ecological significance of chemical compounds in plant resistance (Niemeyer, 1988).

Anti-Tubercular Activity

Ultrasound-Assisted Synthesis for Anti-Tubercular Applications : The development of novel benzamide derivatives with anti-tubercular activity presents a promising avenue for addressing bacterial infections. This study demonstrates the synthesis of such compounds and their evaluation against Mycobacterium tuberculosis, suggesting a potential area of application for benzamide derivatives in medicinal chemistry (Nimbalkar et al., 2018).

Molecular Interaction and Dielectric Studies

Dielectric Studies of H-bonded Complexes : Investigating the dielectric properties of complexes formed by benzamide and nicotinamide with alcohols provides insights into molecular interactions and the influence of functional groups on complexation behavior. This research could inform the design and synthesis of new compounds with specific dielectric or biochemical properties (Sankar et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

It has been reported that compounds similar to 4-butoxy-n-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Eigenschaften

IUPAC Name |

4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-2-3-9-20-14-6-4-12(5-7-14)15(17)16-13-8-10-21(18,19)11-13/h4-7,13H,2-3,8-11H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMAIOZKNFFIQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Pyridin-2-ylmethyl)amino]propanenitrile](/img/structure/B2369166.png)

![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2369174.png)

![Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2369177.png)

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)

![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)

![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)